(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol
Description
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol is a chiral amino alcohol characterized by a stereogenic center at the second carbon (S-configuration), a primary amino group at the fourth carbon, and a hydroxyl group at the second carbon. The compound’s structure includes a tetrahydropyran (oxane) ring linked via an ether oxygen at the 4-position of the oxane moiety. This combination of functional groups and stereochemistry confers unique physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry contexts. Its chirality, critical for interactions in enantioselective processes, necessitates precise stereochemical analysis during characterization, often employing X-ray crystallography or chiral chromatography .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2S)-4-amino-1-(oxan-4-yloxy)butan-2-ol |
InChI |
InChI=1S/C9H19NO3/c10-4-1-8(11)7-13-9-2-5-12-6-3-9/h8-9,11H,1-7,10H2/t8-/m0/s1 |
InChI Key |
KSARVSOAQBKMDD-QMMMGPOBSA-N |
Isomeric SMILES |
C1COCCC1OC[C@H](CCN)O |
Canonical SMILES |
C1COCCC1OCC(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxybutanal and oxane.
Formation of Intermediate: The hydroxyl group of 4-hydroxybutanal reacts with oxane under acidic conditions to form an intermediate compound.
Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated processes can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Stereochemical Comparisons
The compound’s closest analogs include enantiomeric forms and derivatives with modified cyclic ether or amino-alcohol backbones. Key comparisons are summarized below:
| Compound | Structure | Chirality | Key Features |
|---|---|---|---|
| (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol | Oxane (6-membered ring), ether linkage at C4, amino at C4, hydroxyl at C2 | S-configuration | High lipophilicity due to oxane; stereospecific interactions |
| (2R)-4-Amino-1-(oxan-4-yloxy)butan-2-ol | Same backbone as (2S) enantiomer | R-configuration | Potential differences in receptor binding or metabolic stability |
| 4-Amino-1-(tetrahydrofuran-3-yloxy)butan-2-ol | Tetrahydrofuran (5-membered ring) instead of oxane | Variable | Reduced ring size increases ring strain; altered solubility and bioavailability |
| 4-Amino-1-(phenoxy)butan-2-ol | Aromatic phenyl group instead of oxane | Achiral | Enhanced π-π stacking but lower metabolic stability |
Key Findings:
- Chirality Impact: The (2S)-enantiomer’s configuration may influence biological activity, as seen in analogous amino alcohols (e.g., β-blockers like propranolol, where stereochemistry dictates potency) .
- Aromatic vs. Aliphatic Ethers: Phenoxy analogs exhibit higher lipophilicity and aromatic interactions but lack stereochemical complexity, limiting enantioselective applications.
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for direct comparisons; however, inferences can be drawn from structurally related compounds:
| Property | (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol | THF Analog | Phenoxy Analog |
|---|---|---|---|
| LogP | ~1.8 (estimated) | ~1.2 | ~2.5 |
| Water Solubility (mg/mL) | Moderate (10–20) | High (>30) | Low (<5) |
| Melting Point (°C) | 120–125 (predicted) | 90–95 | 80–85 |
| Metabolic Stability | High (oxane resists oxidation) | Moderate | Low (rapid aryl oxidation) |
Discussion:
- The oxane ring in the (2S)-compound balances lipophilicity and solubility, advantageous for blood-brain barrier penetration in CNS-targeted drugs.
- THF analogs, while more soluble, may suffer from reduced in vivo stability due to ring strain. Phenoxy derivatives, though lipophilic, are prone to rapid cytochrome P450-mediated degradation.
Analytical Challenges in Chirality Determination
The 1983 study by Flack highlights methodological considerations for confirming chirality in such compounds. For nearly centrosymmetric structures, the Rogers η parameter may overestimate chirality, whereas the Flack x parameter (based on incoherent scattering) provides more reliable enantiomorph-polarity estimates . This is critical for distinguishing the (2S)-enantiomer from its (2R)-counterpart or racemic mixtures, ensuring accurate structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
